N-α-Acetyl-D-Tryptophan Lacks Neuroprotective Activity in ALS Models, a Key Differentiator from N-α-Acetyl-L-Tryptophan
In a direct comparative study using an in vitro model of amyotrophic lateral sclerosis (ALS), N-α-Acetyl-D-Tryptophan (D-NAT) failed to exhibit any neuroprotective effect on NSC-34 motor neuron-like cells, in stark contrast to its enantiomer, N-α-Acetyl-L-Tryptophan (L-NAT) [1]. The study provides quantitative evidence of this stereospecificity, with L-NAT demonstrating a clear ability to rescue cells from death while D-NAT showed no effect [1].
| Evidence Dimension | Neuroprotective efficacy against cell death |
|---|---|
| Target Compound Data | No protective effect |
| Comparator Or Baseline | N-Acetyl-L-tryptophan (L-NAT): Significant rescue of NSC-34 motor neuron-like cells and primary motor neurons from cell death |
| Quantified Difference | Qualitative: L-NAT active, D-NAT inactive |
| Conditions | NSC-34 motor neuron-like cell line and primary motor neurons; models of amyotrophic lateral sclerosis (ALS) [1] |
Why This Matters
This is a critical piece of evidence for researchers investigating ALS or other neurodegenerative diseases, as it confirms D-NAT cannot be used as a therapeutic agent and serves as an essential inactive control for validating the stereospecificity of the L-isomer's activity.
- [1] Sirianni, A. C., Jiang, J., Zeng, J., Mao, L. L., Zhou, S., Sugarbaker, P., ... & Wang, X. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 134(5), 956-968. View Source
